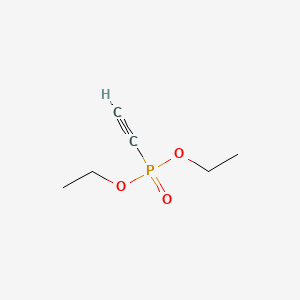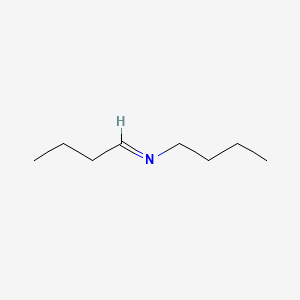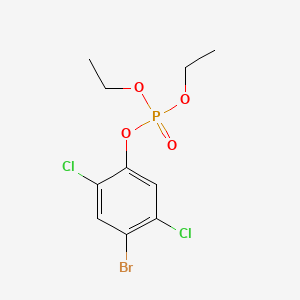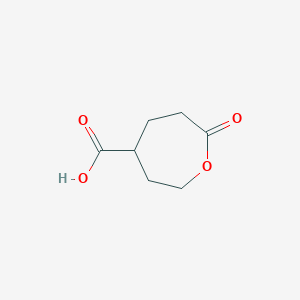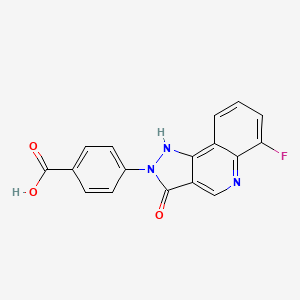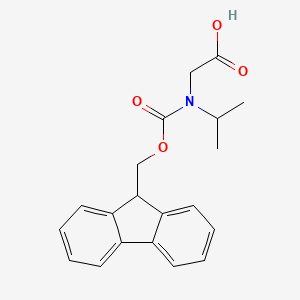
n-Fmoc-n-(1-methylethyl)glycine
Overview
Description
n-Fmoc-n-(1-methylethyl)glycine: is a derivative of glycine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogen atom of the amino group is replaced by an isopropyl group. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
n-Fmoc-n-(1-methylethyl)glycine is a derivative of the amino acid glycine, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group . The primary targets of this compound are the amine groups of amino acids, which it protects during peptide synthesis .
Mode of Action
The Fmoc group in this compound acts as a base-labile protecting group . It is introduced to the amine group of an amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group can be removed rapidly by a base, usually piperidine .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is peptide synthesis . The Fmoc group protects the amine group of an amino acid during the coupling process, preventing unwanted side reactions . After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
Its solubility in dmf suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amine groups of amino acids, it allows for the precise assembly of amino acids in a specific sequence .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, it is soluble in DMF , suggesting that the solvent used can affect its action. Additionally, it should be stored in a cool, dry place, away from oxidizing agents and heat , indicating that temperature and oxidative conditions can influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-n-(1-methylethyl)glycine typically involves the following steps:
Protection of the amino group: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Alkylation: The protected glycine is then alkylated with isopropyl bromide in the presence of a strong base like sodium hydride to introduce the isopropyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of glycine are reacted with 9-fluorenylmethoxycarbonyl chloride.
Continuous alkylation: The protected glycine is continuously fed into a reactor where it is alkylated with isopropyl bromide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Fmoc-n-(1-methylethyl)glycine can undergo oxidation reactions, particularly at the isopropyl group.
Reduction: The compound can be reduced to remove the Fmoc group, typically using piperidine.
Substitution: The Fmoc group can be substituted with other protective groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Piperidine is commonly used for the removal of the Fmoc group.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Deprotected glycine derivatives.
Substitution: Glycine derivatives with different protective groups.
Scientific Research Applications
n-Fmoc-n-(1-methylethyl)glycine is used in various scientific research applications:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
n-Fmoc-n-methylglycine: Similar structure but with a methyl group instead of an isopropyl group.
n-Fmoc-n-ethylglycine: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: n-Fmoc-n-(1-methylethyl)glycine is unique due to the presence of the isopropyl group, which provides greater steric hindrance compared to methyl and ethyl groups. This enhances the stability of the compound during peptide synthesis, making it a preferred choice for certain applications.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(2)21(11-19(22)23)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFFZLSLIXEBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734561 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-propan-2-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498575-09-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-propan-2-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


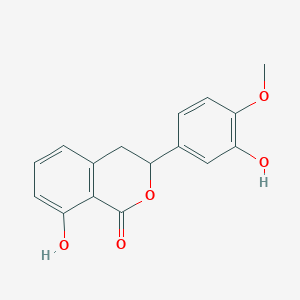
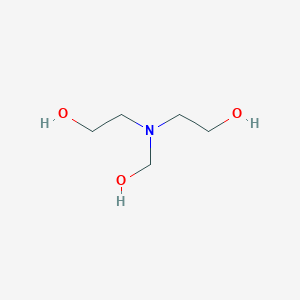
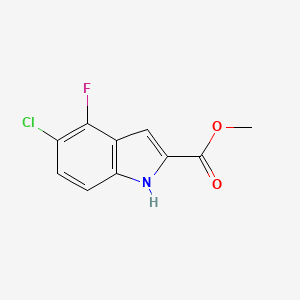
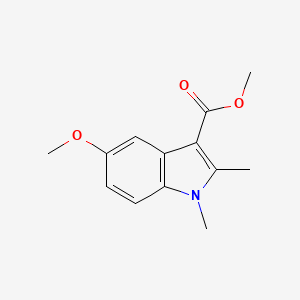
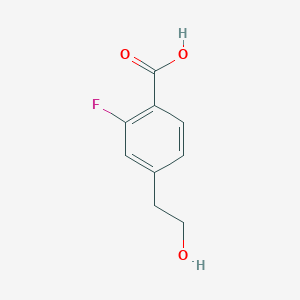
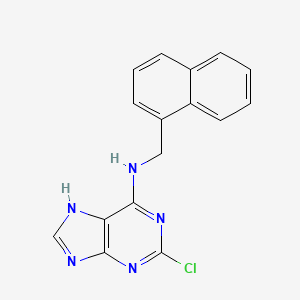
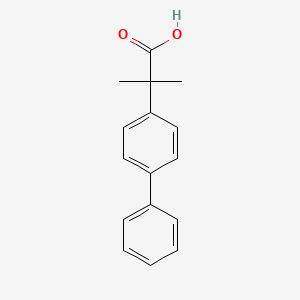
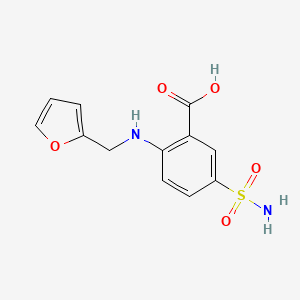
![[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B3052924.png)
